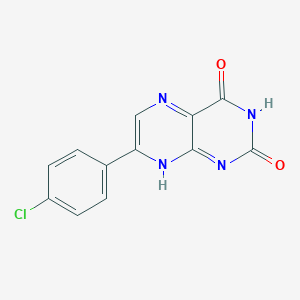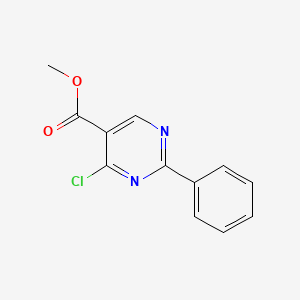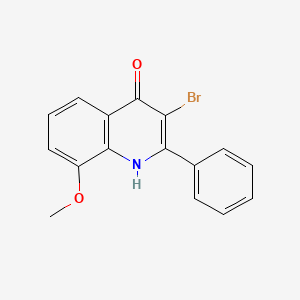
7-(4-chlorophenyl)-8H-pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorophenyl)-8H-pteridine-2,4-dione, also known as [specific compound name], is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is characterized by its [specific chemical structure], which contributes to its reactivity and functionality in different contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-8H-pteridine-2,4-dione involves several steps, starting with [initial reactants]. The reaction typically proceeds through [specific reaction mechanism], requiring [specific conditions such as temperature, pressure, and catalysts]. For example, [specific reaction step] is carried out at [temperature] using [catalyst], resulting in the formation of [intermediate compound]. This intermediate is then subjected to [further reaction steps] to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using [specific industrial processes]. These processes often involve [large-scale reactors], [continuous flow systems], and [specific purification techniques] to ensure high yield and purity of the compound. The use of [specific solvents and reagents] is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-8H-pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: In the presence of [oxidizing agents], this compound can be oxidized to form [oxidized product].
Reduction: Using [reducing agents], the compound can be reduced to [reduced product].
Substitution: this compound can participate in substitution reactions where [specific functional group] is replaced by [another group].
Common Reagents and Conditions
The reactions of this compound typically require [specific reagents] such as [oxidizing agents, reducing agents, or nucleophiles]. The conditions for these reactions include [specific temperatures, solvents, and catalysts] to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of this compound include [specific products], which are valuable intermediates or final products in various applications.
Scientific Research Applications
7-(4-chlorophenyl)-8H-pteridine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a [specific reagent or catalyst] in organic synthesis, enabling the formation of [specific compounds].
Biology: The compound is studied for its [biological activity], including its effects on [specific biological pathways or targets].
Medicine: this compound is investigated for its potential therapeutic effects in treating [specific diseases or conditions].
Industry: It is utilized in the production of [specific industrial products], such as [polymers, coatings, or pharmaceuticals].
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-8H-pteridine-2,4-dione involves its interaction with [specific molecular targets], such as [enzymes, receptors, or proteins]. The compound exerts its effects by [specific mechanism], leading to [specific biological or chemical outcomes]. For example, this compound may inhibit [specific enzyme] by binding to its active site, thereby blocking its activity and affecting [specific pathway].
Comparison with Similar Compounds
7-(4-chlorophenyl)-8H-pteridine-2,4-dione can be compared with other similar compounds, such as [list of similar compounds]. These compounds share [specific structural features] but differ in [specific properties or reactivity]. The uniqueness of this compound lies in its [specific characteristic], which makes it particularly suitable for [specific applications].
List of Similar Compounds
- [Similar Compound 1]
- [Similar Compound 2]
- [Similar Compound 3]
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry Its unique properties and reactivity make it a valuable tool for researchers and industrial applications
Properties
IUPAC Name |
7-(4-chlorophenyl)-8H-pteridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O2/c13-7-3-1-6(2-4-7)8-5-14-9-10(15-8)16-12(19)17-11(9)18/h1-5H,(H2,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBYLFVRWTZQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC(=O)NC3=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC(=O)NC3=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795307.png)
![(4Z)-4-[1-(butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795313.png)
![(4Z)-4-[1-(benzylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795329.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one](/img/structure/B7795337.png)
![(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795343.png)
![(5E)-5-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795344.png)
![(4Z)-4-[[(3-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795359.png)
![(5E)-5-[[(3-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795360.png)
![(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795366.png)
![2-[4-[[(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]amino]phenyl]acetonitrile](/img/structure/B7795381.png)
![3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde](/img/structure/B7795386.png)



